4-chloro-5-methoxy-2-nitrobenzaldehyde

Catalog No.
S6572091
CAS No.
18734-71-9
M.F
C8H6ClNO4
M. Wt
215.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-5-methoxy-2-nitrobenzaldehyde

CAS Number

18734-71-9

Product Name

4-chloro-5-methoxy-2-nitrobenzaldehyde

IUPAC Name

4-chloro-5-methoxy-2-nitrobenzaldehyde

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

InChI

InChI=1S/C8H6ClNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-4H,1H3

InChI Key

FPAUPTCEAXXSAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])Cl

4-chloro-5-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H7ClN2O4C_8H_7ClN_2O_4 and a molecular weight of approximately 218.6 g/mol. This compound features a benzaldehyde functional group, a nitro group, a chloro substituent, and a methoxy group, which contribute to its unique chemical properties. The presence of these functional groups allows for various chemical reactivity patterns, making it a valuable intermediate in organic synthesis and medicinal chemistry.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon. The product formed is 4-chloro-5-methoxy-2-aminobenzaldehyde.
  • Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines or thiols) under appropriate conditions, leading to various substituted derivatives depending on the nucleophile used.
  • Oxidation: The aldehyde group can be oxidized to form 4-chloro-5-methoxy-2-nitrobenzoic acid using strong oxidizing agents like potassium permanganate.

Research indicates that 4-chloro-5-methoxy-2-nitrobenzaldehyde may exhibit biological activities including antimicrobial and anticancer properties. Its structural features enable it to interact with biological molecules, potentially influencing enzyme activities and cellular pathways. Studies have explored its potential as a precursor for developing new therapeutic agents .

The synthesis of 4-chloro-5-methoxy-2-nitrobenzaldehyde typically involves the nitration of 4-chloro-5-methoxybenzaldehyde. This reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring. Following this, purification steps are necessary to isolate the desired product. In industrial settings, large-scale nitration processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

4-chloro-5-methoxy-2-nitrobenzaldehyde has several applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: The compound is utilized in enzyme-catalyzed reaction studies and as a probe for investigating biological pathways.
  • Medicine: It may be explored for developing drugs with potential therapeutic effects due to its unique structural characteristics.
  • Industry: The compound finds use in producing dyes, pigments, and other specialty chemicals.

The mechanism of action for 4-chloro-5-methoxy-2-nitrobenzaldehyde involves its reactivity with biological molecules. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to significant biological effects. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, which may alter their function.

Several compounds share structural similarities with 4-chloro-5-methoxy-2-nitrobenzaldehyde:

Compound NameStructural Features
4-chloro-2-methoxy-5-nitrobenzaldehydeChloro and methoxy groups; nitro group
2-chloro-5-nitrobenzaldehydeChloro and nitro groups
3-methoxy-2-nitrobenzaldehydeMethoxy and nitro groups

Uniqueness

4-chloro-5-methoxy-2-nitrobenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity patterns. The combination of chloro and methoxy groups on the aromatic ring enhances its versatility as an intermediate for various synthetic applications compared to similar compounds that may lack one or more of these functional groups .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

214.9985354 g/mol

Monoisotopic Mass

214.9985354 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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